3-(Methylamino)oxetane-3-carboxylic acid hydrochloride
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Overview
Description
3-(Methylamino)oxetane-3-carboxylic acid hydrochloride is a chemical compound that features an oxetane ring, which is a four-membered cyclic ether.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylamino)oxetane-3-carboxylic acid hydrochloride typically involves the formation of the oxetane ring through cyclization reactions. One common method is the intramolecular cyclization of a precursor molecule containing appropriate functional groups. For example, the cyclization can be achieved through the reaction of an epoxide with a nucleophile under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the cyclization process. The specific details of industrial production methods are proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
3-(Methylamino)oxetane-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the oxetane ring to other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the oxetane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional functional groups, while substitution reactions can produce a variety of substituted oxetanes .
Scientific Research Applications
3-(Methylamino)oxetane-3-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(Methylamino)oxetane-3-carboxylic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The oxetane ring can undergo ring-opening reactions, which may lead to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(Amino)oxetane-3-carboxylic acid hydrochloride
- 3-(Ethylamino)oxetane-3-carboxylic acid hydrochloride
- 3-(Dimethylamino)oxetane-3-carboxylic acid hydrochloride
Uniqueness
3-(Methylamino)oxetane-3-carboxylic acid hydrochloride is unique due to the presence of the methylamino group, which can influence its reactivity and interactions with biological targets. This structural feature distinguishes it from other similar compounds and may confer specific properties that are advantageous in certain applications .
Properties
IUPAC Name |
3-(methylamino)oxetane-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3.ClH/c1-6-5(4(7)8)2-9-3-5;/h6H,2-3H2,1H3,(H,7,8);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWJJWYYBTUBEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(COC1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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